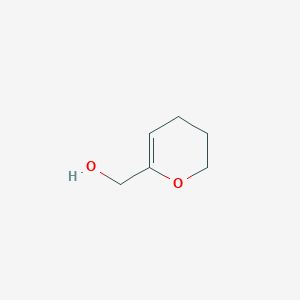

(3,4-Dihydro-2H-pyran-6-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-pyran-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h3,7H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSFBWKMYRCCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500891 | |

| Record name | (3,4-Dihydro-2H-pyran-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72081-17-5 | |

| Record name | (3,4-Dihydro-2H-pyran-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3,4-Dihydro-2H-pyran-6-yl)methanol and Its Isomeric Landscape

Abstract

This technical guide provides a detailed examination of the physical, chemical, and spectroscopic properties of hydroxymethyl-substituted dihydropyrans, a class of heterocyclic compounds with significant utility in synthetic organic chemistry. Initial investigation into the specific isomer, (3,4-Dihydro-2H-pyran-6-yl)methanol (CAS 72081-17-5), revealed a notable scarcity of comprehensive data in publicly accessible scientific literature and databases. Consequently, this guide will present the available information for the 6-yl isomer and, to provide a thorough and practical resource for researchers, will focus in-depth on the well-characterized and structurally related isomer, (3,4-Dihydro-2H-pyran-2-yl)methanol (CAS 3749-36-8). This compound serves as an exemplary model for understanding the synthesis, reactivity, and application of this chemical class. This guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of these valuable synthetic building blocks.

Introduction to Hydroxymethyl-Substituted Dihydropyrans

The 3,4-dihydro-2H-pyran ring system is a foundational heterocyclic motif present in numerous natural products and serves as a versatile intermediate in organic synthesis. The enol ether functionality within the ring is highly reactive and allows for a diverse range of chemical transformations. The addition of a hydroxymethyl (-CH₂OH) group creates a bifunctional molecule, combining the reactivity of the dihydropyran ring with that of a primary alcohol. This dual functionality makes these compounds valuable linkers and building blocks, particularly in the synthesis of complex molecules and for creating tetrahydropyran (THP) ethers, a common protecting group for alcohols.[1]

The Target Isomer: this compound

This compound, with the Chemical Abstracts Service (CAS) number 72081-17-5, is the specific isomer requested for this guide. Despite its simple structure, detailed characterization data is sparse in current literature.

Known Physical and Chemical Properties

Available data, primarily from safety data sheets provided by chemical suppliers, is limited. Most critical physical constants have not been formally documented in readily available sources.

| Property | Value | Source |

| CAS Number | 72081-17-5 | [2] |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [2] |

| Physical State | Not available | [2] |

| Boiling Point | Not available | [2] |

| Melting Point | Not available | [2] |

| Density | Not available | [2] |

| Solubility | Not available | [2] |

Safety and Handling

GHS hazard classifications indicate that this compound is an irritant.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Carbon oxides upon combustion.[2]

Due to the significant gaps in the available data for the 6-yl isomer, the remainder of this guide will focus on the extensively studied (3,4-Dihydro-2H-pyran-2-yl)methanol . This isomer provides a robust foundation for understanding the chemical behavior and utility of this class of compounds.

In-Depth Analysis of (3,4-Dihydro-2H-pyran-2-yl)methanol

This section provides a comprehensive overview of (3,4-Dihydro-2H-pyran-2-yl)methanol (CAS 3749-36-8), a key building block in organic synthesis, often used as a linker or in the formation of biocompatible polymers.[3]

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 3749-36-8 | [4] |

| Synonyms | 2-Hydroxymethyl-3,4-dihydro-2H-pyran, DHP Linker | [3][4] |

| Molecular Formula | C₆H₁₀O₂ | [4] |

| Molecular Weight | 114.14 g/mol | [4] |

| Boiling Point | 92-93 °C at 25 mmHg | [4] |

| Density | 1.101 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.478 | [4] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Storage Temperature | 2-8°C | [4] |

Synthesis Pathways

The synthesis of dihydropyran derivatives can be achieved through several routes. A prevalent method involves the hetero-Diels-Alder reaction, which constructs the six-membered ring system with high efficiency. For 2-substituted dihydropyrans, the reaction between an α,β-unsaturated aldehyde and a vinyl ether is a common strategy.

Caption: General workflow for synthesis via Hetero-Diels-Alder reaction.

A common precursor for (3,4-Dihydro-2H-pyran-2-yl)methanol is acrolein, which can undergo a hetero-Diels-Alder reaction with a vinyl ether, followed by subsequent chemical modifications to yield the target primary alcohol.

Chemical Reactivity and Key Applications

The reactivity of (3,4-Dihydro-2H-pyran-2-yl)methanol is dominated by two key functional groups: the enol ether within the dihydropyran ring and the primary alcohol.

1. Reactions of the Enol Ether: The carbon-carbon double bond is electron-rich, making it susceptible to electrophilic addition. This reactivity is famously exploited in the protection of alcohols. Under mild acid catalysis, the dihydropyran reacts with an alcohol to form a tetrahydropyranyl (THP) ether, which is stable to a wide range of conditions (e.g., Grignard reagents, organolithiums, hydrides) but can be easily cleaved with aqueous acid.[1]

2. Reactions of the Primary Alcohol: The hydroxymethyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. The selective oxidation to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde is a key step in the synthesis of potent adenosine A₂A and A₃ receptor agonists, highlighting its importance in drug development.[6]

Caption: Key reactions and applications of (3,4-Dihydro-2H-pyran-2-yl)methanol.

Experimental Protocols

Protocol 1: TEMPO-Mediated Oxidation to 3,4-Dihydro-2H-pyran-2-carboxaldehyde [6]

This protocol describes the selective oxidation of the primary alcohol to an aldehyde, a critical transformation for its use in pharmaceutical synthesis. The causality for choosing this method lies in its mild conditions, which prevent over-oxidation and preserve the sensitive enol ether moiety.

-

Materials:

-

(R)-3,4-dihydro-2H-pyran-2-methanol (14.0 g, 122.8 mmol)

-

(Diacetoxyiodo)benzene (BAIB) (59.13 g, 184.2 mmol)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (1.92 g, 12.28 mmol)

-

Dichloromethane (CH₂Cl₂) (205 ml total)

-

Saturated aqueous solutions of Na₂S₂O₃ and NaCl

-

-

Procedure:

-

Combine (R)-3,4-dihydro-2H-pyran-2-methanol and BAIB in CH₂Cl₂ (105 ml) in a suitable reaction vessel.

-

Stir the mixture at room temperature for 30 minutes.

-

Add TEMPO to the reaction mixture.

-

Continue stirring at room temperature for 5 hours. Monitor the reaction progress via thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ (100 ml).

-

Transfer the mixture to a separatory funnel and wash with a saturated solution of Na₂S₂O₃ (100 ml).

-

Perform two subsequent washes with a saturated solution of NaCl (2 x 50 ml).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde product.

-

Conclusion

This compound is a chemical entity for which comprehensive scientific data remains largely unpublished. However, by examining its well-documented isomer, (3,4-Dihydro-2H-pyran-2-yl)methanol, we gain significant insight into the chemical behavior of hydroxymethyl-dihydropyrans. These compounds are valuable bifunctional building blocks in organic synthesis. The strategic interplay between the reactive enol ether and the primary alcohol functionalities allows for their application as linkers, protecting group precursors, and key intermediates in the synthesis of medicinally relevant molecules. Further research into the 6-yl isomer is warranted to fully characterize its properties and potential applications.

References

-

PubChem. (3,4-dihydro-2H-pyran-6-yl(oxan-2-yl)methanol). National Center for Biotechnology Information. Retrieved from [Link]

-

Ji, X., et al. (2007). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 17(24), 6888-6891. Available from: [Link]

-

PubChem. 2H-Pyran, 3,4-dihydro-6-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

-

PubChem. 3,4-dihydro-2H-pyran-6-yl(pyrimidin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1988). EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation.

-

Wikipedia. (2023). 3,4-Dihydropyran. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. aksci.com [aksci.com]

- 3. biosynth.com [biosynth.com]

- 4. 3,4-ジヒドロ-2H-ピラン-2-メタノール ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3,4-Dihydro-2H-pyran-2-methanol | 3749-36-8 [chemicalbook.com]

- 6. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3,4-Dihydro-2H-pyran-6-yl)methanol: Structure, Synthesis, and Reactivity

Abstract

(3,4-Dihydro-2H-pyran-6-yl)methanol is a heterocyclic compound of significant interest in synthetic organic chemistry. Its bifunctional nature, incorporating both a reactive vinyl ether and a primary allylic alcohol, makes it a versatile building block for the synthesis of complex molecules, including natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the structure and nomenclature of this compound. Due to the limited direct literature on this specific isomer, this guide further extrapolates and proposes robust synthetic strategies based on established methodologies for related 6-substituted dihydropyrans, such as the Hetero-Diels-Alder reaction and Ring-Closing Metathesis. The characteristic reactivity of the vinyl ether and allylic alcohol moieties is discussed in detail, providing a predictive framework for its application in further synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this and related dihydropyran scaffolds.

Structure and Nomenclature

This compound is a six-membered oxygen-containing heterocycle. The core of the molecule is the 3,4-dihydro-2H-pyran ring, which features a double bond between carbons 5 and 6. A hydroxymethyl group (-CH₂OH) is attached to carbon 6.

IUPAC Nomenclature

The systematic naming of this compound follows the Hantzsch-Widman nomenclature for heterocyclic compounds.[1][2][3] The numbering of the dihydropyran ring begins at the oxygen atom (position 1) and proceeds towards the double bond, giving the carbons of the double bond the lowest possible locants (5 and 6). The presence of two additional hydrogen atoms compared to the fully unsaturated pyran is indicated by "dihydro". The locants "3,4-" specify the positions of these hydrogens. The "2H" indicates the position of the saturated carbon atom that is not part of the continuous saturated chain from the heteroatom. The substituent, a methanol group, is attached at position 6. Therefore, the unambiguous IUPAC name is This compound .

Chemical Structure and Identifiers

| Identifier | Value | Source |

| Chemical Formula | C₆H₁₀O₂ | - |

| Molecular Weight | 114.14 g/mol | - |

| SMILES | OCc1ccccO1 | - |

| InChI | InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h4,7H,1-3,5H2 | - |

| Related CAS Number | 16015-11-5 (for 6-Methyl-3,4-dihydro-2H-pyran) | [4] |

Proposed Synthetic Strategies

While literature detailing the specific synthesis of this compound is scarce, its structure lends itself to established and powerful methods for the formation of 6-substituted dihydropyrans. The following sections outline two plausible and robust synthetic approaches.

Hetero-Diels-Alder Reaction

The Hetero-Diels-Alder (HDA) reaction is a cornerstone of heterocyclic synthesis, allowing for the construction of six-membered rings in a highly controlled manner.[5] For the synthesis of 6-substituted dihydropyrans, an inverse-electron-demand HDA reaction is particularly effective.[6] This approach involves the reaction of an electron-rich dienophile with an electron-poor diene.

In the context of synthesizing this compound, a suitable α,β-unsaturated aldehyde or ketone bearing a protected hydroxymethyl group at the α-position can serve as the heterodienophile. The diene component would be an electron-rich alkene, such as an enol ether.

Workflow for Hetero-Diels-Alder Synthesis:

Caption: Proposed Hetero-Diels-Alder synthetic workflow.

Generalized Experimental Protocol:

-

Reactant Preparation: A solution of the α,β-unsaturated aldehyde (1.0 equiv) with a suitable protecting group on the allylic alcohol (e.g., a silyl ether) is prepared in an anhydrous solvent.

-

Reaction Setup: The solution is cooled (e.g., to 0 °C or -78 °C), and the Lewis acid catalyst (0.1-0.2 equiv) is added.

-

Diene Addition: The electron-rich alkene (1.5-2.0 equiv) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at the appropriate temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution (e.g., NaHCO₃) and extracted with an organic solvent.

-

Purification and Deprotection: The crude product is purified by column chromatography. The protecting group is then removed under appropriate conditions to yield the final product.

The causality behind this experimental design lies in the activation of the heterodienophile by the Lewis acid, which lowers its LUMO energy, thereby accelerating the cycloaddition with the high-energy HOMO of the electron-rich alkene. The use of protecting groups is crucial to prevent side reactions involving the hydroxyl group.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of carbo- and heterocyclic rings, including dihydropyrans.[7][8][9][10] This strategy involves the intramolecular metathesis of a diene precursor, catalyzed by ruthenium or molybdenum alkylidene complexes.

For the synthesis of this compound, a suitable acyclic diene precursor would be required. This precursor would contain two terminal alkene moieties appropriately positioned to form the six-membered dihydropyran ring upon cyclization.

Workflow for Ring-Closing Metathesis Synthesis:

Caption: Proposed Ring-Closing Metathesis synthetic workflow.

Generalized Experimental Protocol:

-

Precursor Synthesis: The acyclic diene precursor is synthesized through standard organic transformations. The hydroxyl group should be protected.

-

Reaction Setup: A dilute solution of the diene precursor in an anhydrous, degassed solvent is prepared under an inert atmosphere (e.g., argon).

-

Catalyst Addition: The ruthenium catalyst (1-5 mol%) is added to the solution.

-

Reaction Monitoring: The reaction is typically heated (e.g., to reflux) and monitored for the consumption of the starting material.

-

Work-up: Upon completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography to remove the catalyst residues.

-

Deprotection: The protecting group is removed to afford the target molecule.

The rationale for using a dilute solution is to favor the intramolecular RCM reaction over intermolecular oligomerization. The choice of a robust catalyst like Grubbs' second-generation catalyst ensures tolerance to various functional groups.

Predicted Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the vinyl ether and the primary allylic alcohol.

Reactivity of the Vinyl Ether Moiety

Vinyl ethers are electron-rich alkenes, making them highly susceptible to electrophilic attack at the β-carbon.[11][12][13][14][15][16][17][18] This reactivity can be harnessed in a variety of transformations.

-

Electrophilic Addition: In the presence of electrophiles (e.g., H⁺, halogens), addition across the double bond occurs readily.[19] The regioselectivity is governed by the formation of a resonance-stabilized oxocarbenium ion intermediate.

-

Cycloaddition Reactions: As electron-rich dienophiles, vinyl ethers can participate in [2+2] cycloadditions with ketenes and [4+2] cycloadditions (Diels-Alder reactions) with electron-poor dienes.[20][21][22]

-

Hydrolysis: Under acidic conditions, the vinyl ether can be hydrolyzed to a hemiacetal, which is in equilibrium with the corresponding δ-hydroxy aldehyde.

Reactivity of the Primary Allylic Alcohol

The primary allylic alcohol functionality is also a versatile handle for further synthetic modifications.

-

Oxidation: Allylic alcohols can be selectively oxidized to the corresponding α,β-unsaturated aldehydes or carboxylic acids using a variety of reagents.[23][24][25][26][27] Common oxidants include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Swern or Dess-Martin periodinane oxidations.

-

Substitution Reactions: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide) to allow for nucleophilic substitution reactions.

-

Esterification and Etherification: Standard protocols can be employed to form esters and ethers at the primary alcohol position.

The bifunctional nature of this compound allows for sequential or chemoselective transformations, making it a valuable precursor in multi-step syntheses. For instance, the alcohol could be protected, followed by a reaction at the vinyl ether, and subsequent deprotection and further modification of the alcohol.

Predicted Spectroscopic Properties

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - Vinylic proton signal (at C5) in the range of δ 4.5-5.0 ppm. - Methylene protons adjacent to the alcohol (-CH₂OH) as a doublet around δ 4.0-4.2 ppm. - Methylene protons of the dihydropyran ring (at C2, C3, C4) in the aliphatic region (δ 1.5-2.5 ppm). - A broad singlet for the hydroxyl proton. |

| ¹³C NMR | - Vinylic carbon signals around δ 100-110 ppm (C5) and δ 140-150 ppm (C6). - Carbon of the hydroxymethyl group (-CH₂OH) around δ 60-65 ppm. - Aliphatic carbons of the ring in the range of δ 20-70 ppm. |

| IR Spectroscopy | - A broad O-H stretching band around 3300-3500 cm⁻¹. - C=C stretching vibration around 1650-1670 cm⁻¹. - C-O stretching bands in the region of 1050-1250 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight. - Fragmentation patterns involving the loss of a hydroxymethyl radical (•CH₂OH) or water (H₂O). |

Conclusion

This compound represents a synthetically valuable, yet underexplored, building block. Its structure, featuring a reactive vinyl ether and a primary allylic alcohol, opens avenues for diverse chemical transformations. While direct experimental data on this specific isomer is limited, this guide provides a robust framework for its synthesis and application based on well-established principles of modern organic chemistry. The proposed synthetic routes via Hetero-Diels-Alder reactions and Ring-Closing Metathesis offer reliable and versatile strategies for accessing this compound. The predicted reactivity and spectroscopic data presented herein should serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling them to incorporate this and related dihydropyran scaffolds into their synthetic programs.

References

- Ely, R. J., & Morken, J. P. (2010). A Catalytic Regio- and Stereoselective 1,4-Hydroboration of 1,3-Dienes. Journal of the American Chemical Society, 132(8), 2534–2535.

- Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 124(41), 12225–12231.

- Montgomery, J. (2004). Nickel-Catalyzed Reductive Cyclizations and Couplings.

- Evans, M. B., & Boto, A. (2020). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Proceedings of the National Academy of Sciences, 117(28), 16243-16250.

- Wang, Z., et al. (2021). Allylic alcohol synthesis by Ni-catalyzed direct and selective coupling of alkynes and methanol.

- JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments.

- Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Letters, 23(14), 5288–5293.

- Zhang, Y., et al. (2023). Hetero-Diels–Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids. The Journal of Organic Chemistry, 88(19), 13741–13748.

- Koikov, L. N., et al. (2000). The Use of tert-Butyl Vinyl Ether in Stepwise Electrophilic Addition Reactions.

- Zhang, Y., et al. (2023). Hetero-Diels–Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids. PubMed.

- Stengel, T., & Plietker, B. (2008). Palladium-Catalyzed Oxidation of Primary and Secondary Allylic and Benzylic Alcohols. The Journal of Organic Chemistry, 73(16), 6418–6421.

- The V. T. Nguyen Group. (n.d.). Methods for Vinyl Ether Synthesis. University of California, Irvine.

- Ranjan, R. (n.d.). III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method.

- Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PubMed.

- Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PMC.

- Taylor, R. J. K. (2001). Generation and reactivity of α-metalated vinyl ethers. Journal of the Chemical Society, Perkin Transactions 1, (22), 3115-3138.

- CourseContent. (n.d.).

- IUPAC. (n.d.). FR-2.2 Heterocyclic Components.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis.

- Taylor & Francis Online. (2025). Reactivity ratio study for the cationic copolymerization of vinyl ethers with 2,3-dihydrofuran.

- Könning, D., et al. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids.

- Slideshare. (n.d.).

- Derese, S. (n.d.). Nomenclature of Heterocyclic Compounds.

- Chemistry Stack Exchange. (2022). Vinylic Nucleophilic Substitution.

- ResearchGate. (2025). The Use of tertButyl Vinyl Ether in Stepwise Electrophilic Addition Reactions.

- Nanjing Chemical Material Corp. (n.d.). What Chemicals Can the Ethyl Vinyl Ether React with.

- Royal Society of Chemistry. (n.d.). Polyaddition of vinyl ethers and phthalaldehydes via successive cyclotrimerization reactions: selective model reactions and synthesis of acid-degradable linear poly(cyclic acetal)s. Polymer Chemistry.

- Wikipedia. (n.d.).

- BASF. (n.d.). Overview of Vinyl Compounds and Ethers.

- Schmidt, B., & Wildemann, H. (2000). Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. PubMed.

- De la Torre, M. C., & Sierra, M. A. (2018). Recent Advances in Total Synthesis via Metathesis Reactions. Chemical Reviews, 118(14), 6549–6613.

- Wikipedia. (n.d.). Diels–Alder reaction.

- Schmidt, B., & Wildemann, H. (2000). Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. The Journal of Organic Chemistry, 65(18), 5817–5822.

- Li, Z., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Organic Letters, 23(17), 6759–6764.

- Hasek, R. H., Gott, P. G., & Martin, J. C. (1964). Ketenes. II. Cycloaddition of Dialkyl Ketenes to Vinyl Ethers. The Journal of Organic Chemistry, 29(9), 2510–2513.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide.

- Wikipedia. (n.d.).

- Scott, M. S., & Woerpel, K. A. (2013).

- Smith, S. W., & Paquette, L. A. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 15, 1363–1396.

- NIST. (n.d.). 2H-Pyran, 3,4-dihydro-6-methyl-. NIST WebBook.

- Chemguide. (n.d.).

- Vasilin, V. K., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093–2098.

- SpectraBase. (n.d.). 3,4-Dihydro-2h-pyran - Optional[MS (GC)] - Spectrum.

- Vasilin, V. K., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.

Sources

- 1. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 2. Nomenclature of Heterocyclic Compounds.pdf [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. 2H-Pyran, 3,4-dihydro-6-methyl- [webbook.nist.gov]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Diastereoselective ring-closing metathesis in the synthesis of dihydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 10. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Generation and reactivity of α-metalated vinyl ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. researchgate.net [researchgate.net]

- 17. What Chemicals Can the Ethyl Vinyl Ether React with - Nanjing Chemical Material Corp. [njchm.com]

- 18. chemicals.basf.com [chemicals.basf.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Hetero-Diels-Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]

- 27. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to (3,4-Dihydro-2H-pyran-2-yl)methanol: Synthesis, Properties, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of (3,4-Dihydro-2H-pyran-2-yl)methanol, a versatile heterocyclic building block pivotal in contemporary organic synthesis and pharmaceutical development. This document will delve into its chemical properties, synthesis, spectroscopic characterization, and its significant applications, particularly in the construction of complex molecular architectures relevant to drug discovery.

Introduction and Nomenclature

(3,4-Dihydro-2H-pyran-2-yl)methanol, often referred to in literature and commercial catalogs as 2-hydroxymethyl-3,4-dihydropyran, is a valuable intermediate in synthetic chemistry.[1][2][3] Its structure, featuring a dihydropyran ring with a primary alcohol functional group at the 2-position, offers a unique combination of reactivity and stereochemical potential.

The correct IUPAC name for this compound is (3,4-Dihydro-2H-pyran-2-yl)methanol .[4] It is crucial to distinguish it from its isomers, such as the less common (3,4-Dihydro-2H-pyran-6-yl)methanol, to ensure accuracy in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of (3,4-Dihydro-2H-pyran-2-yl)methanol is essential for its effective use in the laboratory.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 3749-36-8 | [3][4] |

| Molecular Formula | C₆H₁₀O₂ | [4][5] |

| Molecular Weight | 114.14 g/mol | [4][5] |

| Appearance | Colorless liquid | [2] |

| Density | 1.101 g/mL at 25 °C | [2][3] |

| Boiling Point | 92-93 °C at 25 mmHg | [2] |

| Refractive Index (n20/D) | 1.476-1.480 | [2] |

Spectroscopic Profile

Spectroscopic data is critical for the identification and characterization of (3,4-Dihydro-2H-pyran-2-yl)methanol.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons on the dihydropyran ring and the hydroxymethyl group.[4][6][7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct peaks for the six carbon atoms in the molecule, aiding in structural confirmation.[4][8]

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits a broad absorption band characteristic of the O-H stretch of the alcohol group, as well as C-O and C=C stretching frequencies from the dihydropyran ring.[4]

-

Mass Spectrometry: Mass spectral analysis can be used to confirm the molecular weight of the compound.

Synthesis of (3,4-Dihydro-2H-pyran-2-yl)methanol

While commercially available, understanding the synthesis of (3,4-Dihydro-2H-pyran-2-yl)methanol and its derivatives provides valuable context for its reactivity. One common approach involves the hetero-Diels-Alder reaction. A generalized workflow for the synthesis of dihydropyran derivatives is presented below.

Figure 1: Generalized synthetic workflow for (3,4-Dihydro-2H-pyran-2-yl)methanol via a hetero-Diels-Alder reaction followed by reduction.

Key Applications in Organic Synthesis and Drug Development

(3,4-Dihydro-2H-pyran-2-yl)methanol is a versatile building block with numerous applications in organic synthesis, particularly in the pharmaceutical industry.[1]

Precursor for Hetero-Diels-Alder Reactions

One of the primary applications of (3,4-Dihydro-2H-pyran-2-yl)methanol is its conversion to 3,4-dihydro-2H-pyran-2-carboxaldehyde. This aldehyde is a potent dienophile in hetero-Diels-Alder reactions, enabling the stereoselective synthesis of complex heterocyclic scaffolds found in many natural products and pharmaceuticals.[9]

Role in Protecting Group Chemistry

The dihydropyran moiety is the basis for the tetrahydropyranyl (THP) protecting group, widely used for alcohols.[10] While (3,4-Dihydro-2H-pyran-2-yl)methanol itself is not the direct reagent for this protection, its parent heterocycle, 3,4-dihydropyran, is. The chemistry of this protecting group is central to the utility of this class of compounds.

Synthesis of Biologically Active Molecules

The dihydropyran scaffold is a common feature in a variety of biologically active compounds.[11] Derivatives of (3,4-Dihydro-2H-pyran-2-yl)methanol have been investigated for their potential as:

-

Anticancer agents: Dihydropyran-containing compounds have shown cytotoxic effects against various cancer cell lines.[11]

-

Antimicrobial agents: Several dihydropyran derivatives have been explored for their ability to inhibit the growth of bacteria and fungi.[11]

-

Receptor modulators: The scaffold has been utilized in the synthesis of potent and selective adenosine A2A and A3 receptor agonists.[12]

The following workflow illustrates the central role of (3,4-Dihydro-2H-pyran-2-yl)methanol in the synthesis of bioactive compounds.

Figure 2: Key transformations of (3,4-Dihydro-2H-pyran-2-yl)methanol in the synthesis of bioactive molecules.

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are essential. The following are representative procedures for key transformations of (3,4-Dihydro-2H-pyran-2-yl)methanol.

Oxidation to 3,4-Dihydro-2H-pyran-2-carboxaldehyde

A common method for the oxidation of (3,4-Dihydro-2H-pyran-2-yl)methanol to the corresponding aldehyde involves the use of a TEMPO-mediated oxidation. A typical procedure is as follows:

-

A mixture of (R)-3,4-dihydro-2H-pyran-2-methanol (14.0 g, 122.8 mmol) and (diacetoxyiodo)benzene (BAIB) (59.13 g, 184.2 mmol) in dichloromethane (105 mL) is stirred at room temperature for 30 minutes.[12]

-

TEMPO (1.92 g, 12.28 mmol) is then added to the mixture.[12]

-

The reaction is stirred at room temperature for 5 hours, with progress monitored by thin-layer chromatography.[12]

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed with saturated solutions of sodium thiosulfate and sodium chloride.[12]

MTT Assay for Cytotoxicity of Derivatives

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are plated in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[11]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.[11]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is read on a microplate reader to determine cell viability.

Safety and Handling

(3,4-Dihydro-2H-pyran-2-yl)methanol should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is incompatible with strong oxidizing agents and acids. Store in a cool, dry place.

Conclusion

(3,4-Dihydro-2H-pyran-2-yl)methanol is a cornerstone building block in modern organic synthesis with significant implications for drug discovery and development. Its unique structural features and versatile reactivity enable the efficient construction of complex molecular architectures and biologically active compounds. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for researchers and scientists working at the forefront of pharmaceutical innovation.

References

-

Chem-Impex. (n.d.). 3,4-Dihydro-2H-pyran-2-methanol. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-pyran-2-methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dihydro-2H-pyran-2-methanol [1H NMR]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dihydro-2H-pyran-2-methanol [13C NMR]. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3,4-Dihydro-2H-pyran-2-methanol. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-Dihydro-2H-pyran-2-methanol [myskinrecipes.com]

- 3. 3,4-Dihydro-2H-pyran-2-methanol, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 3,4-dihydro-2H-pyran-2-methanol | C6H10O2 | CID 95559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3,4-Dihydro-2H-pyran-2-yl)methanol: Synthesis, Properties, and Applications in Modern Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3,4-Dihydro-2H-pyran-2-yl)methanol, a versatile heterocyclic building block. While the initial topic of interest was the 6-yl isomer, this document will focus on the significantly more characterized and commercially available 2-yl isomer, (3,4-Dihydro-2H-pyran-2-yl)methanol (CAS: 3749-36-8), due to the wealth of available data for this compound. This valuable reagent serves as a cornerstone in various synthetic applications, from being a key linker molecule to a precursor for potent therapeutic agents.[1][2][3]

Core Identifiers and Physicochemical Properties

Accurate identification is paramount in chemical research and development. (3,4-Dihydro-2H-pyran-2-yl)methanol is known by several synonyms, including 2-Hydroxymethyl-3,4-dihydro-2H-pyran.[4][5] Its core identifiers and properties are summarized below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 3749-36-8 | [4][5] |

| Molecular Formula | C₆H₁₀O₂ | [4][5] |

| Molecular Weight | 114.14 g/mol | [4][5] |

| EC Number | 223-150-0 | [4][5] |

| PubChem CID | 95559 | [5] |

| Beilstein/REAXYS | 107275 | [4] |

| MDL Number | MFCD00051507 | [3] |

| InChI Key | XMICBFRKICBBKD-UHFFFAOYSA-N | [5] |

| SMILES | C1CC(OC=C1)CO | [3][5] |

| Boiling Point | 92-93 °C at 25 mmHg | |

| Density | Not specified, but related 3,4-Dihydro-2H-pyran is 0.922 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.489 (lit.) | |

| Flash Point | 89 °C (192.2 °F) - closed cup | [4] |

Synthesis and Reactivity

The dihydropyran scaffold is a valuable motif in organic synthesis.[7] The synthesis of (3,4-Dihydro-2H-pyran-2-yl)methanol and its derivatives often leverages the reactivity of the parent heterocycle, 3,4-dihydro-2H-pyran. This compound is widely used as a protecting group for alcohols due to its reactivity towards acid-catalyzed addition.[6]

The synthesis of functionalized dihydropyrans can be achieved through various methods, including olefin metathesis, hetero-Diels-Alder reactions, and other organocatalytic routes.[8][9] For instance, N-heterocyclic carbenes have emerged as versatile organocatalysts for the synthesis of 3,4-dihydropyran-2-ones and related derivatives.[9]

A key application of (3,4-Dihydro-2H-pyran-2-yl)methanol is its use as a precursor for other valuable synthetic intermediates. For example, its oxidation to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde is a critical step in the synthesis of potent adenosine A2A and A3 receptor agonists.[10]

Experimental Protocol: Oxidation to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde[11]

This protocol outlines the oxidation of the chiral alcohol to the corresponding aldehyde, a key intermediate for pharmacologically active compounds.[10]

-

Preparation : A mixture of (R)-(3,4-dihydro-2H-pyran-2-yl)methanol (14.0 g, 122.8 mmol) and bis(acetoxy)iodobenzene (BAIB) (59.13 g, 184.2 mmol) in dichloromethane (CH₂Cl₂) (105 ml) is stirred at room temperature for 30 minutes.

-

Catalyst Addition : (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (1.92 g, 12.28 mmol) is added to the mixture.

-

Reaction : The reaction mixture is stirred at room temperature for 5 hours. The progress is monitored by thin-layer chromatography (TLC).

-

Workup : The reaction mixture is diluted with CH₂Cl₂ (100 ml) and treated with a saturated solution of sodium thiosulfate (Na₂S₂O₃) (100 ml) and sodium chloride (NaCl) (2x50 ml).

-

Isolation : The organic layer is separated, dried, and concentrated to yield the desired aldehyde.

Caption: Workflow for the oxidation of (R)-(3,4-dihydro-2H-pyran-2-yl)methanol.

Applications in Drug Discovery and Development

The dihydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[11][12] Derivatives of 3,4-dihydro-2H-pyran have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[2][13]

(3,4-Dihydro-2H-pyran-2-yl)methanol, in particular, serves as a versatile building block for creating more complex molecules with therapeutic potential.[14] Its chiral nature and reactive hydroxyl group make it an ideal starting point for synthesizing derivatives with specific biological targets.[2] As mentioned, its aldehyde derivative is crucial for developing potent adenosine receptor agonists, which have therapeutic potential in cardiovascular, renal, and neurological disorders.[10]

Furthermore, this compound is utilized as a "DHP linker," suggesting its application in linking molecules together, a common strategy in drug delivery and polymer chemistry.[1][3][5]

Safety and Handling

As with any chemical reagent, proper handling of (3,4-Dihydro-2H-pyran-2-yl)methanol is essential. It is classified as a combustible liquid and can cause skin and eye irritation.[4][15]

-

Handling : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including eye shields and gloves.[4][15] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[15]

-

Storage : Store in a cool, dry, and well-ventilated place, preferably refrigerated between 2-8°C.[15] Keep containers tightly closed.

-

First Aid : In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes.[15] If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek medical attention if symptoms persist.[15]

-

Incompatibilities : Avoid contact with strong acids and oxidizing agents.[15]

Stable under normal conditions, this compound is a reliable reagent for various laboratory applications when handled with appropriate care.[15]

Conclusion

(3,4-Dihydro-2H-pyran-2-yl)methanol is a high-value, versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined chemical properties, established synthetic utility, and role as a precursor to pharmacologically active molecules underscore its importance for researchers and scientists. This guide provides the foundational knowledge required to effectively and safely utilize this compound in the pursuit of novel chemical entities and therapeutic agents.

References

-

PubChem. (3,4-dihydro-2H-pyran-6-yl(oxan-2-yl)methanol). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (3,4-dihydro-2H-pyran-6-yl(pyrimidin-2-yl)methanol). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (3,4-dihydro-2H-pyran-6-yl-(2-fluorophenyl)methanol). National Center for Biotechnology Information. Retrieved from [Link]

-

Trivedi, R., et al. (2008). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 18(15), 4494-4497. Retrieved from [Link]

-

PubChem. (3,4-dihydro-2H-pyran-5-yl-(4-methylphenyl)methanol). National Center for Biotechnology Information. Retrieved from [Link]

-

J&K Scientific. (3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol | 527681-60-3). Retrieved from [Link]

-

PubChem. (3,4-dihydro-2H-pyran-2-methanol). National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%). Retrieved from [Link]

-

Aapptec Peptides. (DHP Linker, 3,4-Dihydro-2H-pyran-2-methanol [3749-36-8]). Retrieved from [Link]

-

Organic Chemistry Portal. (Synthesis of 3,4-dihydro-2H-pyrans). Retrieved from [Link]

-

Methanol Safety Data Sheet. (2023). Retrieved from [Link]

-

Cheméo. (Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2)). Retrieved from [Link]

-

ECHA. (3,4-dihydro-2H-pyran - Substance Information). European Chemicals Agency. Retrieved from [Link]

-

ResearchGate. (Synthesis of 3,4-dihydro-2H-pyran derivatives). Retrieved from [Link]

-

MDPI. (Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes). Retrieved from [Link]

-

ResearchGate. (Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring). Retrieved from [Link]

-

ResearchGate. (Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant...). Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. 3,4-二氢-2H-吡喃-2-甲醇 ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3,4-dihydro-2H-pyran-2-methanol | C6H10O2 | CID 95559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. fishersci.com [fishersci.com]

A Guide to the Spectroscopic Characterization of (3,4-Dihydro-2H-pyran-6-yl)methanol

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing research. Dihydropyran derivatives, a class of heterocyclic compounds, are prevalent scaffolds in numerous natural products and pharmacologically active molecules. Their precise characterization is therefore of critical importance.

This technical guide provides a comprehensive framework for the spectroscopic analysis of (3,4-Dihydro-2H-pyran-6-yl)methanol. Recognizing that publicly available spectral data for this specific isomer is limited, this document adopts a predictive and comparative approach. We will first detail the established spectral data of the closely related, well-documented isomer, (3,4-Dihydro-2H-pyran-2-yl)methanol , as a validated case study. Subsequently, we will provide a detailed predictive analysis for the target molecule, this compound, based on foundational spectroscopic principles. This guide culminates in a unified experimental workflow, offering a self-validating protocol for the characterization of this and similar dihydropyran derivatives.

The Imperative of Multi-Technique Spectroscopic Analysis

A single spectroscopic technique rarely provides sufficient information for the complete structural determination of a molecule. A synergistic approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential.

-

NMR Spectroscopy (¹H and ¹³C) elucidates the carbon-hydrogen framework, providing detailed information about the connectivity and chemical environment of each atom.

-

IR Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight of the compound and provides valuable structural information through the analysis of its fragmentation patterns.

Section 1: Case Study - Spectral Analysis of (3,4-Dihydro-2H-pyran-2-yl)methanol

To ground our predictive analysis, we first examine the known spectral data of the 2-yl isomer. This compound serves as an excellent model, sharing the same core dihydropyran ring and hydroxymethyl group.

Experimental Data for (3,4-Dihydro-2H-pyran-2-yl)methanol

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.4 | d | 1H | H-6 (Olefinic) |

| ~4.6 | m | 1H | H-5 (Olefinic) |

| ~3.5-3.9 | m | 3H | H-2, -CH₂OH |

| ~2.0 | m | 2H | H-3 (Allylic) |

| ~1.6-1.8 | m | 2H | H-4 |

Data sourced and compiled from SpectraBase and commercial supplier data sheets.[1]

¹³C NMR (Carbon NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~144 | C-6 (Olefinic) |

| ~100 | C-5 (Olefinic) |

| ~75 | C-2 |

| ~65 | -CH₂OH |

| ~30 | C-3 |

| ~20 | C-4 |

Data sourced and compiled from SpectraBase and commercial supplier data sheets.

IR (Infrared) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Broad, Strong | O-H Stretch (Alcohol) |

| 3050-3000 | Medium | =C-H Stretch (Olefinic) |

| 2950-2850 | Strong | C-H Stretch (Aliphatic) |

| 1650-1600 | Medium | C=C Stretch (Alkene) |

| 1250-1000 | Strong | C-O Stretch (Ether & Alcohol) |

Data represents typical values for this class of compounds.

MS (Mass Spectrometry) Data

| m/z | Interpretation |

| 114 | [M]⁺ (Molecular Ion) |

| 83 | [M - CH₂OH]⁺ |

| 55 | Retro-Diels-Alder fragment |

Predicted fragmentation based on common pathways for cyclic ethers.[2]

Section 2: Predictive Spectroscopic Analysis of this compound

Building upon the principles observed in the case study and established spectroscopic theory, we can now predict the spectral characteristics of the target 6-yl isomer. The key difference lies in the placement of the hydroxymethyl group on the double bond (a vinylic/allylic position) rather than on a saturated carbon.

Predicted ¹H NMR Spectrum

The substitution pattern significantly alters the electronic environment of the protons.

| Predicted δ (ppm) | Predicted Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~5.0 - 5.5 | t | 1H | H-5 (Olefinic) | The adjacent C-4 methylene protons will split this signal into a triplet. The presence of the electronegative oxygen and the substituent at C-6 will influence its shift. |

| ~4.1 - 4.3 | s or narrow m | 2H | -CH₂OH | As an allylic alcohol, these protons will be deshielded compared to the 2-yl isomer. Coupling to the olefinic proton may be small or unresolved. |

| ~3.8 - 4.0 | t | 2H | H-2 | These protons are adjacent to the ring oxygen and will appear as a triplet due to coupling with the H-3 protons. |

| ~2.1 - 2.3 | m | 2H | H-4 (Allylic) | These allylic protons will be deshielded and show complex coupling to both H-3 and the olefinic H-5. |

| ~1.8 - 2.0 | m | 2H | H-3 | These protons are adjacent to both the H-2 and H-4 methylene groups, leading to a complex multiplet. |

| Variable | br s | 1H | -OH | The hydroxyl proton shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum

The carbon chemical shifts will reflect the change in hybridization and proximity to electronegative atoms.

| Predicted δ (ppm) | Assignment | Rationale for Prediction |

| ~145-150 | C-6 | This is a substituted vinyl ether carbon, expected to be significantly downfield.[3] |

| ~105-110 | C-5 | This olefinic carbon is adjacent to an allylic methylene group and is expected in this region. |

| ~68-72 | C-2 | Standard chemical shift for a carbon adjacent to an ether oxygen. |

| ~60-65 | -CH₂OH | The chemical shift for the primary alcohol carbon. |

| ~25-30 | C-4 | Allylic carbon, expected in this region. |

| ~20-25 | C-3 | Aliphatic carbon, slightly shielded compared to C-4. |

Predicted IR Spectrum

The functional groups are identical to the 2-yl isomer, so the IR spectrum is expected to be very similar.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Broad, Strong | O-H Stretch (Alcohol) |

| 3050-3000 | Medium | =C-H Stretch (Olefinic) |

| 2950-2850 | Strong | C-H Stretch (Aliphatic) |

| 1660-1620 | Medium-Strong | C=C Stretch (Vinyl Ether) |

| 1250-1000 | Strong | C-O Stretch (Ether & Alcohol) |

The C=C stretch may be slightly more intense or shifted due to conjugation with the oxygen of the hydroxymethyl group.

Predicted Mass Spectrum Fragmentation

The molecular ion will be the same (m/z 114), but the fragmentation pathway will differ due to the location of the alcohol.

| Predicted m/z | Interpretation |

| 114 | [M]⁺ (Molecular Ion) |

| 113 | [M-H]⁺ (Loss of a hydrogen radical) |

| 96 | [M-H₂O]⁺ (Loss of water) |

| 85 | [M-CHO]⁺ (Loss of formyl radical) |

| 57 | Retro-Diels-Alder fragment ([C₃H₅O]⁺) |

The fragmentation is initiated by ionization, likely at one of the oxygen atoms. Subsequent cleavages, such as the loss of water or a formyl radical, are common for allylic alcohols and vinyl ethers.[4][5]

Caption: Predicted EI-MS fragmentation pathway for this compound.

Section 3: A Unified Experimental Workflow for Spectroscopic Characterization

This section outlines a self-validating, step-by-step methodology for acquiring high-quality spectral data for a novel dihydropyran derivative.

Sample Preparation

Scientific integrity begins with meticulous sample preparation. The analyte must be pure and handled correctly for each technique.

-

For NMR:

-

Weigh 5-10 mg of the purified compound for ¹H NMR or 20-50 mg for ¹³C NMR.[6][7]

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6]

-

Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.[8]

-

Cap the tube securely and wipe the exterior clean.

-

-

For IR (FTIR-ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is impeccably clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9][10]

-

Acquire a background spectrum of the clean, empty crystal. This is a critical step for data accuracy.[11]

-

Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

-

For MS (GC-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., dichloromethane, ethyl acetate).[12]

-

Ensure the solvent is of high purity to avoid extraneous peaks.

-

Transfer the solution to a 2 mL autosampler vial and cap it.

-

Data Acquisition and Processing

The choice of instrumentation and parameters is causal to the quality of the final data.

Caption: Unified workflow for the complete spectroscopic characterization of a novel compound.

-

NMR Spectroscopy:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

-

Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra to TMS at 0 ppm.

-

-

IR Spectroscopy:

-

Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.[11]

-

The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a clean absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to major functional groups.

-

-

GC-MS:

-

Set up an appropriate temperature program for the GC oven to ensure separation of the analyte from any impurities and the solvent.[13] A typical program might start at 50°C and ramp to 250°C.

-

Inject a small volume (e.g., 1 µL) of the sample solution.

-

The mass spectrometer, typically operating in Electron Ionization (EI) mode, will acquire mass spectra across the entire GC chromatogram.

-

Analyze the mass spectrum corresponding to the main chromatographic peak to identify the molecular ion and key fragment ions.

-

Data Interpretation and Structural Validation

The final and most critical phase is the synthesis of all data into a coherent structural assignment.

-

From MS: Determine the molecular weight from the molecular ion peak.

-

From IR: Identify all major functional groups (e.g., -OH, C=C, C-O).

-

From ¹³C NMR: Count the number of unique carbon signals to confirm it matches the proposed structure. Identify the types of carbons (aliphatic, olefinic, alcohol, ether).

-

From ¹H NMR: Use chemical shifts, integration, and splitting patterns to piece together the hydrogen framework.

-

Cross-Correlate: Ensure the information from all techniques is mutually consistent. For instance, the presence of an -OH group in the IR spectrum must correspond to an exchangeable proton in the ¹H NMR spectrum. The total number of protons and carbons from NMR must match the molecular formula derived from the MS. This cross-validation is the hallmark of a trustworthy and authoritative structural elucidation.

Conclusion

The structural characterization of this compound, while challenging due to a lack of published reference spectra, can be confidently approached through a combination of predictive analysis and systematic experimental work. By leveraging established spectroscopic principles and comparing with known isomers, a detailed and accurate picture of its spectral properties can be constructed. The unified workflow presented here provides a robust, self-validating framework for researchers to not only confirm the structure of this target molecule but also to apply these principles to the vast and chemically rich world of dihydropyran derivatives.

References

- Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Combustion and Flame.

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). Go up.

- Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. PMC - PubMed Central.

- FTIR Analysis for Liquid Samples - Wh

- Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. (2014).

- How to prepare a liquid sample for FTIR spectrum?. (2021).

- Mass spectra of cyclic ethers formed in the low-temperature oxid

- NMR Sample Prepar

- How To Prepare And Run An NMR Sample. (2025). Alwsci.

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.

- A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. (2023). MDPI.

- NMR Sample Preparation.

- 13C NMR Chemical Shift.

- 3,4-Dihydro-2H-pyran-2-methanol - Optional[1H NMR] - Spectrum. SpectraBase.

- 3,4-Dihydro-2H-pyran-2-methanol. Sigma-Aldrich.

- The Relation of NMR to Other Kinds of Spectroscopy. (2021). Chemistry LibreTexts.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

The Enduring Scaffold: A Technical History of Dihydropyran Derivatives in Synthesis and Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydropyran (DHP) ring system, a six-membered oxygen-containing heterocycle, represents a cornerstone in the fields of organic synthesis and medicinal chemistry. Its journey from a laboratory curiosity to a privileged scaffold in blockbuster drugs and complex natural products is a testament to its versatile reactivity and conformational pre-organization. This guide provides a comprehensive exploration of the discovery and history of dihydropyran derivatives. We will traverse the seminal synthetic methodologies that first brought this scaffold to light, chronicle the evolution of more sophisticated and stereocontrolled approaches, and detail its rise to prominence as a pharmacophore, most notably in the revolutionary class of calcium channel blockers. By examining the causality behind experimental choices and grounding the discussion in authoritative literature, this document serves as a technical resource for professionals seeking to understand and leverage the rich history of dihydropyran chemistry.

Introduction: The Dihydropyran Core

The term "dihydropyran" refers to heterocyclic compounds with the formula C5H8O, existing as two primary isomers: 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran.[1] The 3,4-dihydro-2H-pyran isomer, often simply called DHP, is the more synthetically prominent of the two.[2] Its structure, featuring an enol ether within a six-membered ring, confers a unique set of chemical properties that have been exploited extensively.[3] This guide will focus primarily on the discovery, synthesis, and application of derivatives stemming from this versatile scaffold.

Dihydropyran derivatives are integral components of numerous natural products and possess a wide spectrum of biological activities.[4][5] Their significance extends from their use as crucial intermediates and protecting groups in the synthesis of complex molecules to their role as the central pharmacophore in life-saving therapeutics.[4][6][7] Understanding the historical context of their development provides valuable insights into the ongoing innovation in synthetic and medicinal chemistry.

The Dawn of Dihydropyran Chemistry: Discovery and Early Synthesis

The initial preparation of 3,4-dihydro-2H-pyran is credited to Paul, who developed a method involving the dehydration of tetrahydrofurfuryl alcohol over alumina at high temperatures (300–400 °C).[2][8][9] This process represented a key enabling step, making the parent heterocycle readily accessible for further investigation.

One of the earliest and most enduring applications of DHP was its use as a protecting group for alcohols.[6][7][10] The reaction of an alcohol with DHP under mild acid catalysis forms a tetrahydropyranyl (THP) ether.[6] These THP ethers exhibit remarkable stability towards a wide range of reagents, including strong bases, organometallics, and hydrides, yet can be easily cleaved with dilute acid to regenerate the alcohol.[7][11] This robust "protect-deprotect" strategy became a foundational tool in multi-step organic synthesis.

The fundamental reactivity of the DHP double bond was also explored early on. Its enol ether character makes it highly reactive towards electrophilic addition. For instance, the addition of hydrohalic acids yields 2-halotetrahydropyrans, which serve as precursors to other 2-substituted derivatives.[6]

Evolution of Synthetic Methodologies

While early methods provided access to the basic DHP scaffold, the demand for more complex and stereochemically defined derivatives spurred the development of more sophisticated synthetic strategies.

The Hetero-Diels-Alder Reaction: A Paradigm Shift

A pivotal moment in dihydropyran synthesis was the application of the hetero-Diels-Alder (HDA) reaction.[12][13][14] This powerful [4+2] cycloaddition provides a direct and atom-economical route to the dihydropyran ring.[13] In its most common form, an electron-rich diene reacts with a carbonyl compound (the dienophile) to form the DHP ring.[12]

The HDA reaction offers excellent control over regiochemistry and stereochemistry, making it a highly valuable tool for constructing complex molecular architectures.[13] The development of Lewis acid-catalyzed and, later, asymmetric versions of the HDA reaction revolutionized the synthesis of enantiomerically pure dihydropyran derivatives, which are crucial for pharmaceutical applications.[13][15]

Modern Synthetic Innovations

The synthetic toolkit for dihydropyran derivatives has continued to expand with the advent of modern catalytic methods.

-

Multicomponent Reactions (MCRs): MCRs have emerged as highly efficient strategies for building molecular complexity in a single step.[16][17][18] Several MCRs have been developed for the synthesis of highly substituted dihydropyran and related pyran structures, often proceeding through domino Knoevenagel/Michael addition/cyclization sequences.[16][19] These reactions are prized for their operational simplicity and atom economy.[5]

-

Organocatalysis: The rise of organocatalysis has provided powerful, metal-free alternatives for the asymmetric synthesis of dihydropyrans.[4][20][21] Chiral amines, thioureas, and N,N'-dioxides have been successfully employed to catalyze cascade reactions, such as Michael/hemiacetalization sequences, affording multifunctionalized chiral dihydropyrans in high yields and enantioselectivities.[4][22][23]

-

Ring-Closing Metathesis and Other Cyclizations: A variety of other cyclization strategies have been employed, including ring-closing metathesis of enol ethers, anionic, cationic, or radical cyclizations, and Claisen rearrangements followed by oxa-Michael additions.[4][24]

| Synthetic Method | Key Features | Typical Catalyst/Reagent | Advantages |

| Hetero-Diels-Alder | [4+2] Cycloaddition | Lewis Acids (e.g., AlCl₃, ZnCl₂) | High stereocontrol, atom economy |

| Multicomponent Reactions | One-pot, multiple bond formations | Varies (e.g., Ionic Liquids, Zn(Proline)₂) | High efficiency, molecular diversity |

| Organocatalysis | Metal-free asymmetric catalysis | Proline derivatives, Cinchona alkaloids | High enantioselectivity, mild conditions |

| Domino Reactions | Cascade Michael/Hemiacetalization | Chiral thioureas, squaramides | Access to complex polyfunctionalized DHPs |

Table 1: Comparison of Key Synthetic Methodologies for Dihydropyran Derivatives.

The Rise of Dihydropyran Derivatives in Medicinal Chemistry

While the synthetic utility of dihydropyrans was well-established, their role in medicinal chemistry truly blossomed with the discovery of the 1,4-dihydropyridine (a related nitrogen-containing heterocycle) class of drugs.[25] This success spurred broader investigation into six-membered heterocycles, including dihydropyrans, for biological activity.[5]

Case Study: The Nifedipine Story and the Dawn of Calcium Channel Blockers

The history of dihydropyran-related compounds in medicine is inextricably linked to the development of 1,4-dihydropyridine (1,4-DHP) calcium channel blockers. Nifedipine, synthesized by Bayer in 1966, was a watershed discovery.[26][27] Initially investigated as a coronary vasodilator for angina pectoris, its potent ability to lower blood pressure soon became apparent.[26]

Nifedipine and subsequent drugs in its class function by blocking L-type calcium channels, primarily in vascular smooth muscle.[28][29] This blockade inhibits the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.[28] The discovery of nifedipine not only introduced a major new class of antihypertensive and antianginal drugs but also significantly advanced our understanding of the physiological roles of calcium channels.[26][28] Nifedipine was patented in 1967 and received its first approval for use in 1975.[27][30]

Broader Therapeutic Applications

The dihydropyran scaffold itself is present in a multitude of compounds with diverse biological activities, including:

-

Anticancer: Certain derivatives exhibit cytotoxicity against various cancer cell lines.[4][31]

-

Antiviral: Anti-HCV entry and anti-infectivity activities have been reported.[4]

-

Enzyme Inhibition: Highly functionalized tetrahydropyran derivatives have been developed as potent DPP-4 inhibitors for the treatment of diabetes.[32]

Applications in Organic Synthesis and Materials Science

Beyond its direct role in pharmaceuticals, the dihydropyran framework remains a vital tool for synthetic chemists.

Protecting Group and Chiral Building Block

As mentioned, the use of DHP to form THP ethers is a classic and still widely used method for protecting alcohols.[3][7] Furthermore, the ability to synthesize chiral dihydropyran derivatives via asymmetric catalysis has made them valuable chiral building blocks for the total synthesis of complex natural products.

Experimental Protocol: THP Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using 3,4-dihydro-2H-pyran.

Materials:

-

Primary alcohol (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add DHP (1.2 equivalents) to the solution.

-

Add a catalytic amount of p-TsOH·H₂O (0.01 equivalents).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude THP ether by flash column chromatography.

Causality: The acid catalyst (p-TsOH) protonates the DHP, creating a reactive oxocarbenium ion. The alcohol then acts as a nucleophile, attacking this intermediate to form the stable THP ether.[7] The reaction is quenched with a weak base to neutralize the acid catalyst and prevent deprotection.

Conclusion and Future Perspectives

The journey of dihydropyran derivatives from their initial synthesis to their current status as a privileged scaffold is a compelling narrative of chemical innovation. The development of powerful synthetic methods, particularly the hetero-Diels-Alder reaction and modern asymmetric catalysis, has provided chemists with unparalleled control over the construction of these valuable heterocycles. In medicinal chemistry, the foundational success of the related dihydropyridine calcium channel blockers paved the way for exploring DHPs and their derivatives for a wide range of therapeutic targets.

The future of dihydropyran chemistry remains bright. The ongoing development of green and sustainable synthetic methods, such as the use of recyclable catalysts and solvent-free conditions, will continue to enhance the accessibility of these compounds.[5][16] As our understanding of biological pathways deepens, the dihydropyran scaffold, with its rich history and versatile nature, is poised to remain a central element in the discovery of new medicines and the synthesis of complex molecular targets for years to come.

References

-

Feng, J., Fu, X., Chen, Z., Lin, L., Liu, X., & Feng, X. (2014). Efficient Enantioselective Synthesis of Dihydropyrans Using a Chiral N,N′-Dioxide as Organocatalyst. Organic Letters, 16(22), 5944–5947. [Link]

-

Ramírez-López, P., & Vicario, J. L. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3746. [Link]

-

Feng, J., Fu, X., Chen, Z., Lin, L., Liu, X., & Feng, X. (2014). Efficient Enantioselective Synthesis of Dihydropyrans Using a Chiral N,N′-Dioxide as Organocatalyst. Organic Letters. [Link]

-

Wikipedia contributors. (2024). Nifedipine. In Wikipedia, The Free Encyclopedia. [Link]

-

Various Authors. (n.d.). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. ResearchGate. [Link]

-

Shafi, S., Nayak, D., & Shafi, S. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Catalysts, 12(11), 1335. [Link]

-

Wang, Y., et al. (2023). Diastereo- and Enantioselective Synthesis of Functionalized Dihydropyrans via an Organocatalytic Claisen Rearrangement/Oxa-Michael Addition Tandem Sequence. Organic Letters. [Link]

-

Sato, M. (2006). Nifedipine: a novel vasodilator. Drugs, 66 Spec No 1, 1–3. [Link]

-